molecular formula C9H15N3O B1444138 2-(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-ethanol CAS No. 1401561-06-5

2-(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-ethanol

Cat. No.: B1444138
CAS No.: 1401561-06-5
M. Wt: 181.23 g/mol
InChI Key: QNZVDMAUVMAQIR-UHFFFAOYSA-N
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Description

2-(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-ethanol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring fused with a pyrrolidine ring, connected to an ethanol group, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-ethanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrazole and pyrrolidine rings, followed by the introduction of the ethanol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-ethanol undergoes several types of chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the pyrazole or pyrrolidine rings.

    Substitution: Various substituents can be introduced to the pyrazole or pyrrolidine rings through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield aldehydes or acids, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups.

Scientific Research Applications

2-(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies are conducted to elucidate these interactions and understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol
  • 2-(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-propanol

Uniqueness

Compared to similar compounds, 2-(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-ethanol stands out due to its specific ethanol group, which influences its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-(3-pyrrolidin-2-yl-1H-pyrazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c13-5-3-7-6-9(12-11-7)8-2-1-4-10-8/h6,8,10,13H,1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZVDMAUVMAQIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NNC(=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-ethanol
Reactant of Route 2
2-(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-ethanol
Reactant of Route 3
2-(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-ethanol
Reactant of Route 4
2-(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-ethanol
Reactant of Route 5
2-(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-ethanol
Reactant of Route 6
2-(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-ethanol

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